6-bromo-8-methoxyquinolin-2(1H)-one
CAS No.:
Cat. No.: VC18319508
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8BrNO2 |
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Molecular Weight | 254.08 g/mol |
IUPAC Name | 6-bromo-8-methoxy-1H-quinolin-2-one |
Standard InChI | InChI=1S/C10H8BrNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13) |
Standard InChI Key | UFEZXECGOCKZIJ-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C(=CC(=C1)Br)C=CC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Bromo-8-methoxyquinolin-2(1H)-one (C₁₀H₈BrNO₂) consists of a quinoline backbone modified with a lactam ring at position 2, a bromine atom at position 6, and a methoxy group (-OCH₃) at position 8. The bromine atom introduces electrophilic reactivity, while the methoxy group enhances solubility and influences electronic distribution across the aromatic system .
Physical Properties
While direct data for 6-bromo-8-methoxyquinolin-2(1H)-one is limited, analogous compounds provide insights:
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Melting Point: Brominated quinolinones typically exhibit high melting points due to strong intermolecular interactions. For example, 6-bromoquinolin-2(1H)-one melts at 269–270°C . The methoxy group likely reduces crystallinity, slightly lowering the melting point compared to non-methoxylated analogs.
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Density: Estimated at ~1.6 g/cm³, consistent with brominated aromatics .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water, as seen in structurally similar 4-hydroxy-8-methoxyquinolin-2(1H)-one .
Table 1: Comparative Physicochemical Properties of Quinolinone Derivatives
Synthetic Methodologies
Bromination of Precursor Quinolinones
The synthesis of 6-bromo-8-methoxyquinolin-2(1H)-one typically begins with regioselective bromination of a methoxy-substituted quinolinone precursor. A reported method for analogous compounds involves using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C . For example, 6-bromoquinolin-2(1H)-one is synthesized via bromination of quinolin-2(1H)-one derivatives under controlled conditions .
Methoxylation Strategies
Introducing the methoxy group at position 8 can be achieved through:
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Nucleophilic Aromatic Substitution: Reaction with sodium methoxide (NaOCH₃) in the presence of a copper catalyst.
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Pd-Catalyzed Coupling: Utilizing Buchwald-Hartwig amination conditions to install the methoxy group post-bromination .
Key Reaction Steps:
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Bromination:
Quinolin-2(1H)-one + NBS → 6-Bromoquinolin-2(1H)-one . -
Methoxylation:
6-Bromoquinolin-2(1H)-one + NaOCH₃/CuI → 6-Bromo-8-methoxyquinolin-2(1H)-one.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields high-purity product. Structural confirmation relies on:
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¹H/¹³C NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
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IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .
Biological Activities and Mechanisms
Antimicrobial Properties
Quinolinones with bromine and methoxy substituents exhibit broad-spectrum antimicrobial activity. For instance, 4-hydroxy-8-methoxyquinolin-2(1H)-one demonstrates antibacterial and antifungal effects by disrupting microbial cell membranes or inhibiting essential enzymes . The bromine atom in 6-bromo-8-methoxyquinolin-2(1H)-one likely enhances these effects through increased electrophilicity, facilitating interactions with microbial targets .
Antioxidant Applications
Methoxy-substituted quinolinones act as radical scavengers. The methoxy group donates electron density, stabilizing reactive oxygen species (ROS). In food and cosmetic formulations, such compounds delay oxidative degradation, as observed in 4-hydroxy-8-methoxyquinolin-2(1H)-one .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom allows further functionalization via Suzuki-Miyaura cross-coupling, enabling diversity-oriented synthesis .
Material Science
In organic electronics, brominated quinolinones act as electron-transport materials in OLEDs due to their stable aromatic systems and tunable electronic properties .
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